7alpha-Methyl-4-pregnene-3,20-dione
Description
Contextualization within Steroid Biochemistry and Steroidogenesis Research
Steroids are a class of lipids characterized by a specific four-ring carbon structure. In biochemistry, they function as signaling molecules, with hormones like progesterone (B1679170) playing a pivotal role in reproductive processes. Progesterone belongs to the pregnane (B1235032) class of steroids, which are C21 steroids that serve as crucial precursors in steroidogenesis to other essential hormones, including corticosteroids and androgens uomustansiriyah.edu.iq.
The field of steroid research has long focused on Structure-Activity Relationships (SAR), which examine how a molecule's chemical structure relates to its biological function unicamp.brnih.gov. The development of synthetic progestins—compounds that mimic the effects of progesterone—is a direct result of this research. By adding or altering functional groups on the progesterone backbone, scientists can modulate a compound's binding affinity for the progesterone receptor (PR), its metabolic stability, and its cross-reactivity with other steroid receptors, such as the androgen receptor (AR) and glucocorticoid receptor (GR) nih.govnih.gov.
Modifications at various positions on the steroid nucleus have led to widely used synthetic progestins. For example, the addition of a methyl group at the C6 position and an acetate (B1210297) group at C17 resulted in medroxyprogesterone (B1676146) acetate, a potent progestin researchgate.netresearchgate.net. Similarly, adding an 18-methyl group to certain norprogesterones has been shown to increase their progestational potency significantly nih.gov. The introduction of a methyl group at the 7α-position represents another strategic modification aimed at exploring these structure-activity relationships nih.gov.
Rationale for Investigating 7α-Methyl-4-pregnene-3,20-dione in Fundamental Research
The primary rationale for synthesizing and studying 7α-Methyl-4-pregnene-3,20-dione, also known as 7α-methylprogesterone, is to systematically investigate the influence of the 7α-methyl group on the biological and physicochemical properties of the parent progesterone molecule. This investigation is driven by several key research objectives:
Elucidating Structure-Activity Relationships: A fundamental goal is to understand how the size, position, and electronic character of the 7α-methyl group alters the conformation of the steroid and its interaction with the ligand-binding domain of the progesterone receptor. Studies on other steroids have shown that substitution at the C-6 or C-7 position can significantly enhance biological activity, making the 7α position a logical target for investigation nih.gov.
Modulating Receptor Specificity and Potency: Many synthetic progestins exhibit "off-target" effects by binding to other steroid receptors nih.govembopress.org. For instance, some progestins have androgenic properties due to their interaction with the androgen receptor researchgate.netnih.gov. A key research question for 7α-methylprogesterone is how this specific modification affects its binding profile. The 7α-methyl group is known to dramatically increase androgenic potency in the 19-nortestosterone series, and researchers would seek to determine if a similar effect occurs when it is added to the progesterone backbone.
Investigating Metabolic Stability: The metabolism of progesterone in the body can be rapid. Chemical modifications are often explored as a means to protect the steroid from enzymatic degradation, thereby enhancing its bioavailability and duration of action. The 7α-methyl group could potentially shield the molecule from certain metabolic pathways, making it a subject of interest for developing more robust progestational agents.
The study of 7α-Methyl-4-pregnene-3,20-dione is therefore a classic example of fundamental research in medicinal chemistry, where a novel analogue is created to probe the intricate relationship between molecular structure and biological function.
Comparative Receptor Binding Data
To contextualize the potential effects of the 7α-methyl substitution, the following table compares the receptor binding affinities of the parent compound, Progesterone, with a well-characterized 6α-methylated progestin, Medroxyprogesterone Acetate (MPA), and a 7α-methylated androgen, Trestolone. The data illustrates how different modifications influence receptor interactions.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) |
| Progesterone | High | Low/Antagonistic | Moderate |
| Medroxyprogesterone Acetate (MPA) | High | Moderate researchgate.net | High nih.gov |
| Trestolone (MENT) | High | Very High | Low |
Note: This table is illustrative. Relative binding affinities can vary based on the specific assay conditions. Data is compiled from multiple sources indicating relative activities.
Properties
Molecular Formula |
C22H32O2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(7R,8S,9S,10R,13S,14S,17S)-17-acetyl-7,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-13-11-15-12-16(24)7-9-21(15,3)19-8-10-22(4)17(14(2)23)5-6-18(22)20(13)19/h12-13,17-20H,5-11H2,1-4H3/t13-,17-,18+,19+,20+,21+,22-/m1/s1 |
InChI Key |
ZJTSNYHPKIGSEQ-WYVJSDDNSA-N |
SMILES |
CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)C(=O)C)C |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)C(=O)C)C |
Canonical SMILES |
CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)C(=O)C)C |
Origin of Product |
United States |
Chemical Synthesis and Analog Derivatization Methodologies
Synthetic Pathways and Precursor Chemistry
The journey from simple starting materials to the complex tetracyclic structure of a pregnene derivative involves a series of carefully orchestrated chemical reactions. libretexts.org The foundational structure is a tetracyclic skeleton composed of three six-membered rings and one five-membered ring. libretexts.org
The total synthesis of steroids, including pregnenes like progesterone (B1679170), has been a landmark achievement in organic chemistry. msu.edu Early syntheses, such as the Bachman synthesis of equilenin (B1671562) in 1939, demonstrated the feasibility of constructing the complex steroid nucleus from simpler precursors. youtube.com These classical routes often involve building the ring system in a stepwise fashion. For instance, the synthesis of progesterone, a parent compound to the target molecule, was notably achieved by W. S. Johnson's group in 1971. msu.edu
The introduction of a methyl group at the C7-position with the correct alpha (α) stereochemistry is a critical modification that distinguishes this compound. The primary strategy for achieving this involves a conjugate addition to an α,β-unsaturated carbonyl system. acs.org This typically requires the synthesis of a Δ⁶-pregnene intermediate (a pregnene with a double bond between carbons 6 and 7).
The most effective method for introducing the 7α-methyl group is the copper-catalyzed conjugate addition (also known as the Michael addition) of a methyl organometallic reagent. acs.orgnih.gov Organocopper reagents, such as lithium dimethylcuprate (Li(CH₃)₂Cu), are soft nucleophiles that preferentially add to the β-carbon of an α,β-unsaturated ketone. acs.org
In the context of synthesizing 7α-methyl steroids, a Δ⁴,⁶-pregnadien-3-one is often used as the key intermediate. The conjugate addition of the methyl group at the C7 position proceeds with high stereoselectivity, leading to the desired 7α-configuration. This is due to the steric hindrance on the β-face of the steroid molecule, which directs the incoming nucleophile to the α-face. Copper catalysis is crucial for the efficiency and selectivity of this 1,4-addition reaction. nih.govarkat-usa.org The use of different copper catalysts and chiral ligands can be employed to further enhance the enantioselectivity of such additions in asymmetric synthesis. nih.govnih.gov
Creating the necessary Δ⁶-unsaturated precursor for the conjugate addition often involves several steps, including oxidation. For instance, a common route involves the introduction of a leaving group at C7 of a 4-en-3-one steroid, followed by elimination to form the 4,6-diene system. An alternative approach involves the allylic oxidation of a Δ⁵-steroid to introduce a 7-keto group. nih.gov This 7-keto intermediate can then be used to generate the Δ⁶-double bond. For example, a 7-keto steroid can be stereoselectively reduced to a 7α-hydroxy group using specific reducing agents like lithium tri-sec-butylborohydride. nih.govnih.gov Subsequent dehydration would yield the Δ⁶-olefin. Deacylation or saponification steps are also common throughout the synthesis to remove protecting groups, such as acetates, that are used to shield reactive hydroxyl groups during oxidative or other harsh reaction conditions. nih.gov
As an alternative to purely chemical methods, enzymatic and microbial transformations offer powerful tools for steroid modification. wjpls.orgnih.gov These biotransformation processes are renowned for their high regio- and stereospecificity, often allowing for modifications that are difficult to achieve through classical chemistry. wjpls.orgslideshare.net
Microorganisms, including various bacteria and fungi, possess enzymes like hydroxylases and dehydrogenases that can catalyze specific reactions on the steroid nucleus. researchfloor.orgnih.gov For example, microbial hydroxylation can introduce hydroxyl groups at specific, non-activated carbon positions, a challenging feat for chemical synthesis. nih.govnih.gov While direct 7α-methylation via microbial transformation is not a standard industrial process, these methods are crucial for producing valuable steroid precursors from readily available starting materials like plant sterols. nih.gov Combining chemical steps with microbial transformations (chemo-enzymatic synthesis) can create more efficient and environmentally friendly synthetic routes. slideshare.net
Key Microbial Transformation Reactions in Steroid Synthesis
| Reaction Type | Enzyme Class | Substrate Example | Product Feature |
|---|---|---|---|
| Hydroxylation | Monooxygenases (e.g., P450) | Progesterone | Hydroxylated Progesterone |
| Dehydrogenation | Dehydrogenases | Cortisol | Prednisone |
| Side-chain cleavage | Lyases | Cholesterol | Androstenedione |
Stereoselective Modification Strategies for 7α-Methyl Introduction
Synthesis of Analogs and Derivatives for Structure-Activity Relationship Investigations
To understand how 7alpha-Methyl-4-pregnene-3,20-dione exerts its effects and to potentially develop new compounds with improved properties, researchers synthesize various analogs and derivatives. This process involves systematically modifying the parent structure and evaluating how these changes affect biological activity, a practice known as Structure-Activity Relationship (SAR) studies.
For example, modifications can be made to the A-ring, the D-ring side chain, or by introducing other substituents onto the steroid nucleus. The synthesis of 4-azapregnene derivatives, where a nitrogen atom replaces a carbon in the A-ring, has been explored to create compounds with potential anticancer activity. nih.gov Another example is 7α-methyl-19-nortestosterone (MENT), an androgen where the C19-methyl group is removed, which has been studied for its potent biological activities. nih.gov The aromatized metabolite of MENT, 7α-methylestradiol, has been shown to be a potent estrogen, demonstrating how small structural changes can significantly alter the biological profile. nih.goviiab.me These studies help to map the structural requirements for a compound's interaction with its biological targets, such as nuclear receptors. iiab.me
Table of Mentioned Chemical Compounds
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |
|---|---|---|
| 7alpha-Methyl-4-pregnene-3,20-dione | C₂₂H₃₂O₂ | 328.49 |
| Progesterone | C₂₁H₃₀O₂ | 314.46 |
| Equilenin | C₁₈H₁₈O₂ | 266.34 |
| Lithium dimethylcuprate | CH₃)₂CuLi | 80.54 |
| Lithium tri-sec-butylborohydride | C₁₂H₂₈BLi | 190.11 |
| 7α-methyl-19-nortestosterone (MENT) | C₂₀H₃₀O₂ | 302.45 |
| 7α-Methylestradiol | C₁₉H₂₆O₂ | 286.41 |
| Cortisol | C₂₁H₃₀O₅ | 362.46 |
| Prednisone | C₂₁H₂₆O₅ | 358.43 |
| Cholesterol | C₂₇H₄₆O | 386.65 |
Molecular and Cellular Mechanisms of Biological Action
Steroid Receptor Binding and Ligand Recognition Profiles
The interaction of 7alpha-Methyl-4-pregnene-3,20-dione with nuclear steroid receptors is the primary determinant of its hormonal activity. This profile is defined by its binding affinity and selectivity for various receptors.
Affinity and Selectivity for Nuclear Steroid Receptors (e.g., Androgen Receptor, Progesterone (B1679170) Receptor, Estrogen Receptor, Glucocorticoid Receptor)
Direct quantitative binding data for 7alpha-Methyl-4-pregnene-3,20-dione is limited in publicly accessible literature. However, its activity can be inferred from its structural design and the known effects of similar modifications on related steroids. As a derivative of progesterone, it is expected to be a potent agonist of the Progesterone Receptor (PR). nih.gov
Synthetic progestins frequently exhibit cross-reactivity with other steroid receptors. For instance, structurally related progestins like medroxyprogesterone (B1676146) acetate (B1210297) and megestrol (B1676162) acetate demonstrate significant binding affinity for the Androgen Receptor (AR) and the Glucocorticoid Receptor (GR). nih.govwikipedia.org In contrast, affinity for the Estrogen Receptor (ER) is generally low for most progestins. nih.gov The structurally related androgen, 7α-methyl-19-nortestosterone (MENT), is known to be a potent progestogen, indicating that the 7α-methyl substitution does not impede progestogenic activity. nih.govnih.gov Given this, 7alpha-Methyl-4-pregnene-3,20-dione likely possesses a high affinity for the PR, with potential for significant interaction with the AR and GR, and minimal interaction with the ER.
Table 1: Inferred Receptor Binding Profile of 7alpha-Methyl-4-pregnene-3,20-dione
| Receptor | Inferred Affinity/Activity | Basis for Inference |
|---|---|---|
| Progesterone Receptor (PR) | High | Derivative of progesterone; 7α-methylation is compatible with progestogenic activity. nih.govnih.gov |
| Androgen Receptor (AR) | Moderate to High | Common cross-reactivity for synthetic progestins; 7α-methylation enhances AR binding in other steroids. nih.govnih.gov |
| Glucocorticoid Receptor (GR) | Moderate | Common cross-reactivity for pregnane-type synthetic progestins. wikipedia.org |
| Estrogen Receptor (ER) | Very Low / Negligible | Progestins generally show very low affinity for the ER. nih.gov |
Conformational and Stereochemical Influences of 7α-Methyl Substitution on Receptor Interaction
The introduction of a methyl group at the 7α position has significant stereochemical implications for the steroid's interaction with receptors. This axially-oriented methyl group can influence the conformation of the steroid's A-ring, which may alter its fit within the ligand-binding pocket of a receptor. researchgate.net In the case of the related compound MENT, the 7α-methyl group is a primary contributor to its high potency and affinity for the androgen receptor. nih.gov This suggests that the 7α-methyl group can enhance binding, possibly by creating favorable van der Waals contacts within the receptor or by positioning the steroid backbone for a more optimal interaction. Conversely, this substitution can also introduce steric hindrance that decreases binding affinity for other receptors, as seen in a 10-fold decrease in binding for one 7α-methylated steroid relative to testosterone (B1683101). researchgate.net This highlights that the effect of the 7α-methyl group is highly dependent on the specific receptor's architecture.
Comparative Receptor Binding Analyses with Endogenous Steroids and Related Ligands
Compared to endogenous progesterone, 7alpha-Methyl-4-pregnene-3,20-dione's binding profile is altered by the 7α-methyl group. Progesterone binds with high specificity and affinity to the PR, but has a lower affinity for other steroid receptors, though it can act as an antagonist at the AR and mineralocorticoid receptor. While progesterone and the potent androgen dihydrotestosterone (B1667394) (DHT) can bind to the AR with similar affinities, progesterone does not act as an AR agonist but rather as an antagonist. wikipedia.org
The addition of the 7α-methyl group is expected to modify this profile. While maintaining or potentially enhancing PR affinity, it is likely to increase its affinity and agonist activity at the AR, a common feature of synthetic progestins. nih.gov Unlike testosterone, whose androgenic activity in certain tissues is amplified by conversion to the more potent DHT by 5α-reductase, 7α-methylated androgens are resistant to this enzyme. meridianvalleylab.comnih.gov Therefore, the androgenic activity of 7alpha-Methyl-4-pregnene-3,20-dione would be intrinsic and not dependent on metabolic amplification in tissues like the prostate.
Table 2: Comparative Binding Characteristics
| Compound | Primary Receptor Target | Key Comparative Features |
|---|---|---|
| 7alpha-Methyl-4-pregnene-3,20-dione | Progesterone Receptor (PR) | Expected to have higher Androgen Receptor (AR) affinity than progesterone; Resistant to 5α-reduction. |
| Progesterone | Progesterone Receptor (PR) | Lower affinity for AR (acts as antagonist); Substrate for 5α-reductase. wikipedia.orgnih.gov |
| Testosterone | Androgen Receptor (AR) | Substrate for 5α-reductase, converting to more potent DHT. nih.gov |
Enzymatic Interactions and Biotransformation Pathways in Research Models
Substrate Specificity and Modulation of Hydroxysteroid Dehydrogenases (HSDs)
Hydroxysteroid dehydrogenases are crucial for the activation and inactivation of steroids.
5α-Reductase: This enzyme converts steroids like testosterone and progesterone into their more active 5α-reduced metabolites (e.g., DHT and 5α-dihydroprogesterone, respectively). meridianvalleylab.comnih.gov The presence of the 7α-methyl group is known to sterically hinder the action of 5α-reductase. nih.gov Therefore, 7alpha-Methyl-4-pregnene-3,20-dione is not expected to be a substrate for this enzyme, preventing its conversion into 5α-reduced metabolites. This resistance to 5α-reduction is a key feature that distinguishes its pharmacology from that of endogenous progesterone.
20α-Hydroxysteroid Dehydrogenase (20α-HSD): This enzyme primarily catalyzes the conversion of progesterone into its inactive metabolite, 20α-hydroxyprogesterone, playing a role in terminating progesterone's effects. nih.govwikipedia.org It is plausible that 7alpha-Methyl-4-pregnene-3,20-dione could be a substrate for 20α-HSD, undergoing inactivation at the C20-keto group, similar to progesterone.
17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes catalyzes the interconversion of less active 17-ketosteroids and more potent 17β-hydroxysteroids. Progestins are known to modulate the expression of various 17β-HSD isozymes. nih.gov For example, in normal endometrium, progesterone induces the expression of HSD17B2, which inactivates the potent estrogen estradiol. nih.gov It is likely that 7alpha-Methyl-4-pregnene-3,20-dione could similarly influence the expression of these enzymes, thereby affecting local estrogen and androgen metabolism. However, direct studies on its effect on 17β-HSD activity are lacking. Some progestins can also directly inhibit 17β-HSD activity. duke.edu
Role of Cytochrome P450 (CYP) Enzymes in Biotransformation
Progesterone itself is metabolized by various CYP enzymes, including members of the CYP3A family, leading to hydroxylated products. nih.gov The synthetic progestin medroxyprogesterone acetate is also primarily metabolized by CYP3A4. nih.gov It is therefore highly probable that 7alpha-Methyl-4-pregnene-3,20-dione is also a substrate for CYP3A4 and potentially other CYP isoforms. The biotransformation would likely involve hydroxylation at various positions on the steroid nucleus, creating one or more metabolites. The 7α-methyl group would remain, but its presence could influence the preferred sites of hydroxylation compared to progesterone.
Reduction and Isomerization Processes, including 5α-Reductase Activity in Cellular Extracts
The metabolic fate of 7alpha-Methyl-4-pregnene-3,20-dione, a synthetic steroid, is significantly influenced by its structural characteristics, particularly the methyl group at the 7α position. This modification sterically hinders the action of 5α-reductase, an enzyme crucial for the conversion of testosterone to the more potent dihydrotestosterone (DHT). nih.govnih.gov This resistance to 5α-reduction is a key feature that distinguishes its biological activity from that of endogenous androgens. nih.gov
While the 4-ene-3-ketone moiety is a common feature among steroids like progesterone, its reduction by 5α-reductase or 5β-reductase leads to the formation of 5α- or 5β-pregnane-3,20-dione, respectively. nih.gov The 5α-reduction results in a planar A/B-trans configuration, whereas 5β-reduction creates a bent A/B-cis configuration. nih.gov In the context of 7alpha-methylated androgens, studies using 5α-reductase inhibitors have confirmed that their biological activity is not dependent on conversion to 5α-dihydro-metabolites. nih.govnih.gov For instance, the activity of testosterone on the prostate and seminal vesicles is significantly suppressed by 5α-reductase inhibitors, whereas these inhibitors have no effect on the activity of 7α-methyl-19-nortestosterone (MENT). nih.gov
Research on a novel 5α-reductase isozyme, 5α-reductase-3, has shown its capability to convert progesterone (4-pregnene-3,20-dione) into 5α-pregnan-3,20-dione. nih.gov However, the primary characteristic of 7alpha-methylated steroids like 7alpha-Methyl-4-pregnene-3,20-dione remains their notable resistance to this metabolic pathway. nih.govnih.gov
Identification of Metabolites in in vitro Biological Systems and Animal Models
In vitro studies using rat and human liver microsomes have been instrumental in identifying the metabolic products of related 7α-methylated steroids. For the synthetic androgen 7α-methyl-19-nortestosterone (MENT), metabolism in rat and human liver preparations yields several metabolites. nih.gov
In rat liver incubations, three primary metabolites of MENT were identified: 7α-methyl-estr-4-ene-3,17-dione, 7α-methyl-5β-estrane-3,17β-diol, and a hydroxylated form, 7α-methyl-3-oxo-estr-4-ene-16,17β-diol. nih.gov Notably, the prostate and epididymis did not show perceptible metabolism of the steroid. nih.gov
Further investigations using both rat and human liver microsomes and cytosol, along with recombinant cytochrome P450 (CYP) isozymes, have elucidated the specific enzymes involved. nih.gov The metabolism of MENT was found to be carried out by CYP2C11 and 3-hydroxysteroid dehydrogenase (3-HSD) in rats. In humans, the key enzymes were identified as CYP3A4, 17β-hydroxysteroid dehydrogenase (17β-HSD), and 3-HSD. nih.gov
The identified metabolites from these in vitro systems include:
A 3-hydroxylated MENT, produced by both rat and human liver cytosol. nih.gov
A polar 16α-hydroxylated MENT, formed by both rat and human hepatic microsomes. nih.gov
7α-methyl-19-norandrostenedione, a non-polar metabolite produced by human hepatic microsomes. nih.gov
Animal models have provided further insights into the distribution and excretion of these compounds. In castrated Sprague-Dawley rats injected with tritium-labeled MENT, the highest concentration of radioactivity was found in the duodenal contents within the first 30 minutes. nih.gov The liver and duodenum maintained high levels of radioactivity, indicating their central role in metabolism and excretion. nih.gov The excretion of the labeled compound occurred in approximately equal amounts through both urine and feces within 30 hours. nih.gov
Downstream Signaling and Gene Regulation in Cellular Contexts
Modulation of Gene Expression Profiles via Steroid Receptor Activation
7alpha-Methyl-4-pregnene-3,20-dione and its analogs exert their biological effects primarily through interaction with and activation of steroid hormone receptors, which function as ligand-activated transcription factors. ontosight.ai The binding of the steroid to its cognate receptor induces a conformational change, leading to the receptor's translocation to the nucleus, binding to specific DNA sequences known as hormone response elements (HREs), and subsequent modulation of target gene transcription.
Studies on the related compound 7α-methyl-19-nortestosterone (MENT) demonstrate its potent ability to activate the androgen receptor (AR). researchgate.net In reporter gene assays, MENT was found to be approximately ten times more potent than testosterone and dihydrotestosterone in activating AR-driven gene expression. researchgate.net This suggests that the 7α-methyl group enhances the transcriptional activity of the molecule through the AR.
Furthermore, MENT also exhibits progestational activity by activating the progesterone receptor (PGR). researchgate.net Its efficiency in activating PGR-mediated gene expression was comparable to that of progesterone itself. researchgate.net The aromatized metabolite of MENT, 7α-methyl-estradiol (7α-methyl-E2), has been shown to be a potent activator of both estrogen receptor α (ERα) and ERβ, with an efficiency similar to the natural estrogen, estradiol. researchgate.net This indicates that the biological effects of 7alpha-methylated steroids can be mediated through multiple steroid receptor pathways, leading to complex gene regulatory networks.
Influence on Intracellular Signal Transduction Cascades
The activation of steroid receptors by ligands such as 7alpha-Methyl-4-pregnene-3,20-dione initiates a cascade of intracellular events that go beyond direct gene transcription. These events are part of the broader intracellular signal transduction pathways that are modulated by steroid hormones. Upon ligand binding, steroid receptors recruit a complex array of coactivator and corepressor proteins. These coregulatory proteins can possess enzymatic activities, such as histone acetyltransferase (HAT) or deacetylase (HDAC) activity, which modify chromatin structure and influence the accessibility of DNA to the transcriptional machinery.
While direct studies on the specific signal transduction cascades uniquely influenced by 7alpha-Methyl-4-pregnene-3,20-dione are limited, the known mechanisms of the receptors it targets (AR and PGR) provide a framework. For example, the activation of AR by androgens can lead to the recruitment of the Src kinase, which in turn can activate the Ras/Raf/MEK/ERK signaling pathway. This "non-genomic" signaling can occur rapidly and can cross-talk with the slower, genomic actions of the receptor. Similarly, progesterone receptor signaling is known to involve rapid activation of MAPK and Akt pathways in various cell types, influencing cellular processes independently of direct gene transcription. The specific profile of coregulators recruited by 7alpha-Methyl-4-pregnene-3,20-dione may differ from that of natural ligands, potentially leading to a unique downstream signaling signature.
Effects on Cellular Proliferation and Differentiation in Established in vitro Models
The influence of 7alpha-methylated steroids on cellular processes like proliferation and differentiation is a direct consequence of their ability to modulate gene expression and signaling pathways. The resistance of compounds like 7α-methyl-19-nortestosterone (MENT) to 5α-reductase results in tissue-selective effects. nih.govnih.gov For instance, in androgen-deficient rats, a dose of MENT that maintains muscle mass does not hyperstimulate the prostate, a tissue where testosterone's action is amplified by its conversion to DHT. nih.gov This suggests a differential effect on proliferation in various androgen-responsive tissues.
The progestogenic activity of these compounds can also influence cellular behavior. Progestins like medroxyprogesterone acetate (MPA) have been shown to have inhibitory effects on the growth of certain cancer cell lines. For example, MPA can partially reverse the stimulatory effect of estrone (B1671321) on the growth of dimethylbenz(a)anthracene (DMBA)-induced mammary carcinoma in rats. nih.gov
Furthermore, the differentiation of stem cells into specialized, steroid-producing cells can be influenced by compounds that modulate steroidogenic pathways. In studies aiming to differentiate human embryonic stem cells (hESCs) into testosterone-producing Leydig-like cells, various defined molecular compounds are used to mimic the embryological sequence of events. nih.gov The process involves the expression of key steroidogenic enzymes such as 3β-hydroxysteroid dehydrogenase (3βHSD) and cytochrome P450 17α-hydroxylase (CYP17A1). nih.gov Synthetic steroids can potentially influence these differentiation pathways by activating or inhibiting key nuclear receptors and signaling cascades involved in the expression of these steroidogenic factors.
Advanced Analytical Methodologies for Research Characterization
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is an essential tool for separating 7alpha-Methyl-4-pregnene-3,20-dione from complex mixtures, such as biological matrices or reaction byproducts. The choice of chromatographic method depends on the specific research question, including the required sensitivity and the nature of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS/EIMS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like steroids. dss.go.th For analysis, steroids may require derivatization to increase their volatility. In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with electrons (typically at 70 eV), causing fragmentation. nih.gov This process creates a unique fragmentation pattern, or "fingerprint," that is highly characteristic of the compound's molecular structure, allowing for confident identification.
While direct GC-MS data for 7alpha-Methyl-4-pregnene-3,20-dione is not extensively published, the methodology is broadly applied to similar progestins. nih.gov For instance, GC-MS has been successfully used to measure medroxyprogesterone (B1676146) acetate (B1210297), a related synthetic progestin, in patient serum. nih.gov Such studies often reveal that GC-MS provides lower, likely more accurate, concentration measurements compared to immunoassays, which can be prone to interference from metabolites. nih.gov The fragmentation patterns of progesterone (B1679170) and its hydroxylated metabolites under electron ionization have been well-characterized, providing a basis for identifying related structures. researchgate.net The use of lower ionization energies (e.g., 20 eV) in GC-MS/MS can increase the relative intensity of the molecular ion, which can be beneficial for both identification and quantification. nih.gov
Table 1: Representative GC-MS Parameters for Steroid Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250-280 °C |
| Oven Program | Temperature gradient (e.g., starting at 150°C, ramping to 300°C) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV (standard) or lower (e.g., 20 eV) for "softer" ionization nih.gov |
| Detector | Mass Spectrometer (e.g., Quadrupole, Ion Trap) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become a primary technique for steroid analysis, offering high sensitivity and specificity without the need for derivatization in many cases. mdpi.comresearchgate.net This method is particularly suitable for analyzing steroids in complex biological fluids like plasma or serum. nih.govnih.gov
The process involves separating the compound from the sample matrix using liquid chromatography, followed by ionization (commonly Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and detection by a tandem mass spectrometer. mdpi.com The use of multiple reaction monitoring (MRM) allows for highly selective and sensitive quantification, even at femtomolar concentrations. researchgate.net
Researchers have developed and validated LC-MS/MS methods for the simultaneous quantification of numerous synthetic progestins and endogenous steroids in a single run. nih.govnih.gov These methods are characterized by their accuracy and ability to measure low concentrations, with lower limits of quantitation (LLOQ) often in the picogram per milliliter (pg/mL) range. nih.gov Although specific methods for 7alpha-Methyl-4-pregnene-3,20-dione are not detailed in the provided literature, the established protocols for other progestins serve as a strong foundation for its analysis. nih.govnih.govendocrine-abstracts.org The key is to optimize the chromatographic separation and identify unique precursor-to-product ion transitions for the target analyte.
High-Performance Liquid Chromatography (HPLC) for Analytical Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds. dss.go.th For steroids like 7alpha-Methyl-4-pregnene-3,20-dione, reversed-phase HPLC is a common approach. rsc.orgresearchgate.net
In a typical reversed-phase setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. rsc.orgresearchgate.netnih.gov The separation is based on the differential partitioning of the analyte between the two phases. Detection is frequently accomplished using an ultraviolet (UV) detector, as the α,β-unsaturated ketone chromophore present in 7alpha-Methyl-4-pregnene-3,20-dione absorbs UV light (progesterone's maximum absorbance is around 241 nm). nihs.go.jp
HPLC methods have been extensively developed for progesterone and its related substances. researchgate.netnih.gov These methods can effectively separate progesterone from its isomers and degradation products. nih.gov For enhanced sensitivity, especially in biological samples, HPLC can be coupled with fluorescence detection after pre-column derivatization. dss.go.th
Table 2: Example HPLC Conditions for Progesterone Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Agilent ZORBAX C18 (1.8 µm) | rsc.org |
| Mobile Phase | Acetonitrile and pH 6.4 phosphate (B84403) buffer (gradient elution) | rsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
| Detection | UV at 225 nm or 241 nm | rsc.orgnihs.go.jp |
| Injection Volume | 25 µL | rsc.org |
Spectroscopic and Spectrometric Approaches for Structural Elucidation and Purity Assessment
Beyond separation, spectroscopic and spectrometric techniques are vital for confirming the precise chemical structure and assessing the purity of 7alpha-Methyl-4-pregnene-3,20-dione.
Mass Spectrometry (MS) for Fragmentographic Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which reveals the molecular weight and elemental composition of a compound. The fragmentation pattern generated in the mass spectrometer is crucial for structural elucidation. miamioh.edu
The fragmentation of progesterone, a structural analog, has been studied in detail. nih.govresearchgate.net It undergoes complex fragmentation pathways involving hydrogen rearrangements and cleavage of the steroid rings (A, B, and D). nih.gov Key fragmentation modes for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. miamioh.edu The presence of the methyl group at the 7α-position in 7alpha-Methyl-4-pregnene-3,20-dione would be expected to influence these fragmentation pathways, leading to characteristic product ions that could differentiate it from progesterone and other isomers. Analysis of these unique fragments is essential for confirming the structure. While protonated molecules can sometimes yield ambiguous fragments for isomers, using different adducts, such as silver ions ([M+Ag]+), can produce unique product ions that help differentiate closely related steroid structures.
Infrared (IR) Spectroscopy in Research
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. nih.gov
For 7alpha-Methyl-4-pregnene-3,20-dione, the IR spectrum would be expected to show strong absorption bands characteristic of its key functional groups. Based on the structure of progesterone, these would include:
A sharp, strong peak for the C=O stretch of the saturated ketone at C-20. researchgate.net
A sharp, strong peak for the C=O stretch of the α,β-unsaturated ketone in the A-ring (C-3), typically at a slightly lower wavenumber due to conjugation. researchgate.net
A peak corresponding to the C=C stretch of the alkene in the A-ring.
Various peaks in the C-H stretching and bending regions for the methyl and methylene (B1212753) groups of the steroid backbone.
The IR spectrum of progesterone is well-documented and serves as a reference. nihs.go.jpchemicalbook.comresearchgate.net Comparing the spectrum of a synthesized sample of 7alpha-Methyl-4-pregnene-3,20-dione with that of a known standard or with the reference spectrum of progesterone would allow for confirmation of the presence of the core pregnene-3,20-dione structure and an assessment of its purity.
Table 3: Expected IR Absorption Frequencies for 7alpha-Methyl-4-pregnene-3,20-dione
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
|---|---|---|
| C=O (C-20, ketone) | ~1700-1725 | Strong, sharp absorption. |
| C=O (C-3, conjugated ketone) | ~1660-1680 | Strong, sharp absorption, shifted lower by conjugation. |
| C=C (alkene) | ~1600-1650 | Medium intensity absorption. |
| C-H (sp³ alkanes) | ~2850-3000 | Stretching vibrations. |
Sample Preparation and Derivatization Strategies for Enhanced Analytical Resolution in Research
For the analysis of progestins in biological samples like plasma, initial steps often involve protein precipitation to remove larger macromolecules. This is commonly followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte. In the context of related compounds, organic solvents are utilized to extract steroids and separate them from interfering proteins and more hydrophilic metabolites nih.gov.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of many steroids, often without the need for derivatization. The inherent selectivity and sensitivity of MS/MS can allow for direct measurement after suitable sample extraction. For instance, the addition of modifiers like formic acid to the mobile phase has been shown to improve the ionization efficiency and, consequently, the sensitivity for progesterone and its metabolites in LC-MS/MS analysis nih.gov.
However, for analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is a common strategy to enhance the volatility and thermal stability of steroids nih.gov. While specific derivatization reagents for 7alpha-Methyl-4-pregnene-3,20-dione are not specified in the reviewed literature, general techniques for steroidal ketones often involve oximation followed by silylation to convert the keto groups into more volatile derivatives.
The selection of an appropriate sample preparation and derivatization strategy is contingent on the analytical technique employed, the nature of the sample matrix, and the required sensitivity of the assay.
Table of Related Analytical Techniques and Findings
While direct research findings for 7alpha-Methyl-4-pregnene-3,20-dione are limited, the table below summarizes analytical approaches used for structurally similar progestins, which may inform potential strategies for the target compound.
| Analytical Technique | Compound Class | Sample Preparation | Key Findings | Reference |
| LC-MS/MS | Progestins (ETO, LNG, MPA, NET) | Protein Precipitation | Developed a multiplexed assay with acceptable precision and accuracy. | nih.gov |
| LC-MS/MS | Progesterone and Metabolites | Not specified | Addition of 0.5% formic acid improved the response of progesterone metabolites. | nih.gov |
| HPLC/UV | Medroxyprogesterone Acetate | Liquid-liquid extraction | Validated a method with a limit of quantification of 3.9 µg/mL. | nih.gov |
| GC-MS | Stanozolol | Not specified | Primary metabolites are detectable in urine for up to 10 days. | wikipedia.org |
Research Applications and Future Directions
Utility as a Biochemical Research Probe for Steroid Receptor Studies
The value of a steroid as a biochemical probe is largely determined by its binding affinity and selectivity for various steroid receptors. The introduction of a 7-alpha methyl group, as seen in 7alpha-Methyl-4-pregnene-3,20-dione, can significantly alter these properties. For instance, in the case of 7-alpha-methyl-19-nortestosterone (MENT), this modification enhances its binding to the androgen receptor. This suggests that 7alpha-Methyl-4-pregnene-3,20-dione could serve as a specific ligand for probing the structure and function of steroid receptors.
Studies on other synthetic steroids have shown that modifications at various positions on the steroid nucleus can fine-tune receptor binding. For example, the addition of a 16-methylene group to 17-alpha-hydroxy-19-norpregn-4-ene-3,20-dione, and subsequent acylation, markedly increases its affinity for the progesterone (B1679170) receptor. nih.gov While 7alpha-Methyl-4-pregnene-3,20-dione lacks these specific modifications, the principle that small structural changes can dramatically impact receptor interaction is well-established.
The potential of 7alpha-Methyl-4-pregnene-3,20-dione as a research probe would need to be empirically determined through competitive binding assays. Such studies would elucidate its affinity for progesterone, androgen, and other steroid receptors, thereby defining its profile as a selective or non-selective ligand. This information would be crucial for its application in studies aimed at mapping the ligand-binding domains of these receptors and understanding the molecular basis of steroid hormone action.
Table 1: Inferred Receptor Binding Profile of 7alpha-Methyl-4-pregnene-3,20-dione based on Related Compounds
| Receptor | Expected Relative Binding Affinity | Rationale |
| Progesterone Receptor (PR) | Moderate to High | As a derivative of progesterone, a significant interaction is expected. The 7-alpha methyl group may modulate this affinity. |
| Androgen Receptor (AR) | Moderate | The 7-alpha methyl group is known to enhance binding to the AR in other steroid scaffolds. nih.gov |
| Estrogen Receptor (ER) | Low | Typically, progestins have low affinity for the ER. |
| Glucocorticoid Receptor (GR) | Low to Moderate | Cross-reactivity with the GR is possible, as seen with some synthetic progestins. |
Contributions to Understanding Steroid Hormone Biosynthesis and Metabolism
The metabolism of a steroid is a critical determinant of its biological activity and duration of action. The 7-alpha methyl group in 7alpha-Methyl-4-pregnene-3,20-dione is expected to significantly influence its metabolic fate, providing a tool to understand the enzymes involved in steroid hormone biosynthesis and catabolism.
A key metabolic pathway for many androgens and progestins is 5-alpha reduction. However, studies on 7-alpha-methyl-19-nortestosterone (MENT) have demonstrated that the 7-alpha methyl group sterically hinders the action of 5-alpha reductase. nih.gov This resistance to 5-alpha reduction means that the biological activity of such compounds is not amplified in androgen-sensitive tissues like the prostate. nih.gov It can be inferred that 7alpha-Methyl-4-pregnene-3,20-dione would also be a poor substrate for 5-alpha reductase, making it a useful tool to study physiological processes where the 5-alpha reduced metabolites of progesterone might play a role.
Furthermore, the metabolism of progestins is cell-type specific. nih.gov In-vitro studies using various cell lines have shown that while progesterone is rapidly metabolized, synthetic progestins exhibit differential metabolic rates. nih.gov Investigating the metabolism of 7alpha-Methyl-4-pregnene-3,20-dione in different cell types and tissues would provide valuable insights into the expression and activity of metabolizing enzymes such as cytochrome P450s and hydroxysteroid dehydrogenases. For instance, in-vitro metabolism studies of MENT in rat liver have identified several metabolites, including 7-alpha-methyl-estr-4-ene-3,17-dione. nih.gov Similar studies with 7alpha-Methyl-4-pregnene-3,20-dione would help to map its metabolic pathways and identify its bioactive metabolites.
Development of Novel Steroid Research Tools and Precursors for Medicinal Chemistry
Synthetic steroids with unique structural features often serve as valuable precursors for the development of novel research tools and therapeutic agents. 7alpha-Methyl-4-pregnene-3,20-dione, with its distinctive 7-alpha methyl group, could be a starting point for the synthesis of a new generation of modified steroids.
The synthesis of various steroid derivatives often involves multi-step chemical processes. For example, the synthesis of 7α-hydroxypregnenolone, a neuroactive steroid, has been achieved from pregnenolone (B344588) through a series of oxidation and reduction reactions. researchgate.net Similarly, 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, a key intermediate in the synthesis of halogenated corticosteroids, is prepared from 9α-hydroxyandrostenedione. researchgate.net These examples highlight the importance of having access to a diverse range of steroid precursors.
7alpha-Methyl-4-pregnene-3,20-dione could be chemically modified at various positions to generate a library of novel compounds. These derivatives could then be screened for specific biological activities, such as receptor antagonism or enzyme inhibition. The development of such compounds is crucial for dissecting the complex signaling pathways of steroid hormones and for identifying new drug candidates.
Exploration of Unexplored Mechanistic Pathways and Novel Biological Interactions in in vitro Studies
The unique structural features of 7alpha-Methyl-4-pregnene-3,20-dione may lead to novel biological interactions and the elucidation of unexplored mechanistic pathways. While classical steroid action is mediated by nuclear receptors, there is growing evidence for non-genomic, rapid effects of steroids that are initiated at the cell membrane.
Synthetic steroids can exhibit biological activities that are distinct from their parent compounds. For instance, certain synthetic steroids can interact with membrane-bound receptors and ion channels, leading to rapid changes in cellular function. The introduction of a 7-alpha methyl group could potentially alter the conformation of the steroid molecule in a way that facilitates such interactions.
In-vitro studies using cell-based assays are essential to explore these possibilities. For example, the effect of 7alpha-Methyl-4-pregnene-3,20-dione on intracellular signaling cascades, such as calcium mobilization or kinase activation, could be investigated. Furthermore, its potential to modulate the activity of enzymes involved in cellular processes beyond steroid metabolism could be explored. Such studies could reveal novel biological targets for this class of compounds and open up new avenues for therapeutic intervention.
Q & A
[Basic] How should researchers design experiments to study the synthesis pathways of 7α-Methyl-4-pregnene-3,20-dione?
Methodological Answer:
Experimental design should begin with identifying dependent variables (e.g., yield, purity) and independent variables (e.g., temperature, catalysts, reaction time). Use factorial design to systematically test interactions between variables . For example, a 2×2 factorial design can explore the effects of solvent polarity and temperature on stereochemical outcomes. Include replication to assess reproducibility and controls (e.g., blank reactions) to isolate confounding factors. Reference spectral databases (e.g., IR, NMR) for structural validation . Case studies in steroid synthesis, such as leucine-regulated zoospore experiments, demonstrate the importance of iterative optimization and cross-validation .
[Basic] What characterization techniques are most reliable for verifying the structural integrity of 7α-Methyl-4-pregnene-3,20-dione?
Methodological Answer:
Combine infrared spectroscopy (IR) to confirm functional groups (e.g., carbonyl at C3/C20) and nuclear magnetic resonance (NMR) for stereochemical analysis of the pregnene backbone. Cross-reference data with published spectra (e.g., COBLENTZ Society datasets) . High-resolution mass spectrometry (HRMS) can validate molecular formula (C22H32O2), while X-ray crystallography resolves 3D conformation. For purity assessment, use HPLC with UV detection and compare retention times to standards.
[Advanced] How can researchers resolve contradictions in pharmacological data related to 7α-Methyl-4-pregnene-3,20-dione’s receptor binding affinity?
Methodological Answer:
Contradictions often arise from methodological differences (e.g., assay type, cell lines). Conduct a comparative meta-analysis by:
- Standardizing experimental conditions (e.g., uniform receptor expression systems).
- Applying statistical models (e.g., ANOVA) to quantify variability between studies .
- Replicating conflicting experiments with orthogonal techniques (e.g., surface plasmon resonance vs. radioligand binding). Link findings to a theoretical framework, such as allosteric modulation theory, to contextualize discrepancies .
[Advanced] What computational strategies are effective for predicting 7α-Methyl-4-pregnene-3,20-dione’s interactions with cytochrome P450 enzymes?
Methodological Answer:
Use molecular dynamics (MD) simulations to model enzyme-ligand binding kinetics. Parameterize force fields with quantum mechanical calculations (e.g., DFT for electronic structure). Validate predictions via in vitro assays measuring metabolite formation (e.g., LC-MS/MS). Integrate AI-driven tools (e.g., COMSOL Multiphysics) for real-time simulation adjustments and predictive modeling of metabolic pathways .
[Basic] What theoretical frameworks guide the study of 7α-Methyl-4-pregnene-3,20-dione’s biological mechanisms?
Methodological Answer:
Base research on steroid hormone receptor theory , focusing on structural-activity relationships (SAR) to explain binding specificity. For metabolic studies, apply Michaelis-Menten kinetics to enzyme interactions. Use systems biology models to map downstream signaling pathways (e.g., glucocorticoid receptor activation). Align hypotheses with established frameworks to ensure methodological coherence and comparability .
[Advanced] How can factorial design optimize the synthetic yield of 7α-Methyl-4-pregnene-3,20-dione under varying catalytic conditions?
Methodological Answer:
Implement a response surface methodology (RSM) with a central composite design to explore nonlinear relationships between variables (e.g., catalyst concentration, pressure). Use regression analysis to model yield as a function of factors, identifying optimal conditions via contour plots . For example, a study on leucine’s role in zoospore regulation employed iterative design to isolate critical variables, achieving >90% reproducibility .
[Basic] How should researchers validate analytical methods for quantifying 7α-Methyl-4-pregnene-3,20-dione in biological matrices?
Methodological Answer:
Follow ICH Q2(R1) guidelines for validation:
- Specificity : Test interference from matrix components (e.g., plasma proteins) via spike-recovery experiments.
- Linearity : Establish a calibration curve (1–1000 ng/mL) with R² > 0.995.
- Precision/Accuracy : Assess intra-/inter-day variability (<15% RSD) using QC samples.
- Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3). Cross-validate with LC-MS/MS .
[Advanced] What strategies integrate multi-omics data to elucidate 7α-Methyl-4-pregnene-3,20-dione’s role in metabolic pathways?
Methodological Answer:
Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to map systemic effects. Use bioinformatics tools (e.g., KEGG pathway enrichment) to identify dysregulated pathways (e.g., gluconeogenesis). AI platforms can automate data integration, highlighting nodes where 7α-Methyl-4-pregnene-3,20-dione modulates enzyme activity. Validate hypotheses via CRISPR-Cas9 knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
